

# Application Notes & Protocols: Enantioselective Synthesis Leveraging trans-2-Aminocyclohexanol Hydrochloride

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## Compound of Interest

Compound Name: *trans*-2-Aminocyclohexanol  
hydrochloride

Cat. No.: B087169

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## Abstract

Enantioenriched 1,2-amino alcohols are foundational scaffolds in modern organic chemistry, serving as invaluable chiral building blocks, auxiliaries, and ligand precursors for the synthesis of complex molecular targets.[1][2] Among these, *trans*-2-aminocyclohexanol stands out due to the rigid conformational arrangement of its vicinal amino and hydroxyl groups, which provides an exceptional platform for stereochemical control. This guide provides an in-depth exploration of ***trans*-2-aminocyclohexanol hydrochloride**, a commercially available and stable salt, in the realm of enantioselective synthesis. We will dissect its role as a powerful chiral auxiliary and a versatile precursor for sophisticated chiral ligands. This document furnishes researchers, scientists, and drug development professionals with the foundational principles, practical applications, and detailed, field-tested protocols necessary to effectively implement this reagent in asymmetric transformations.

## Core Compound Profile: *trans*-2-Aminocyclohexanol Hydrochloride

***trans*-2-Aminocyclohexanol hydrochloride** is a white to off-white crystalline solid.[3] The hydrochloride salt form enhances its stability and water solubility, making it a convenient

precursor for the free amine required in most organic reactions.[3] Its utility in synthesis stems from the specific trans stereochemistry of the functional groups on the cyclohexane ring.[4]

Table 1: Physicochemical Properties and Safety Information

Property	Value	Reference(s)
Chemical Formula	C <sub>6</sub> H <sub>13</sub> NO·HCl	
Molecular Weight	151.63 g/mol	
CAS Number	5456-63-3	[5]
Appearance	White to pale cream crystalline powder	[4]
Melting Point	172-177 °C	[4][5]
Solubility	Soluble in 1N acetic acid in methanol (25 mg/mL)	
Hazard Statements	H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	[4][5]

### 1.1. Safety and Handling

**trans-2-Aminocyclohexanol hydrochloride** is classified as an irritant. Standard laboratory personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[6] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust particles.[7] Store the compound in a tightly sealed container in a cool, dry place, as it is hygroscopic.[5][6]

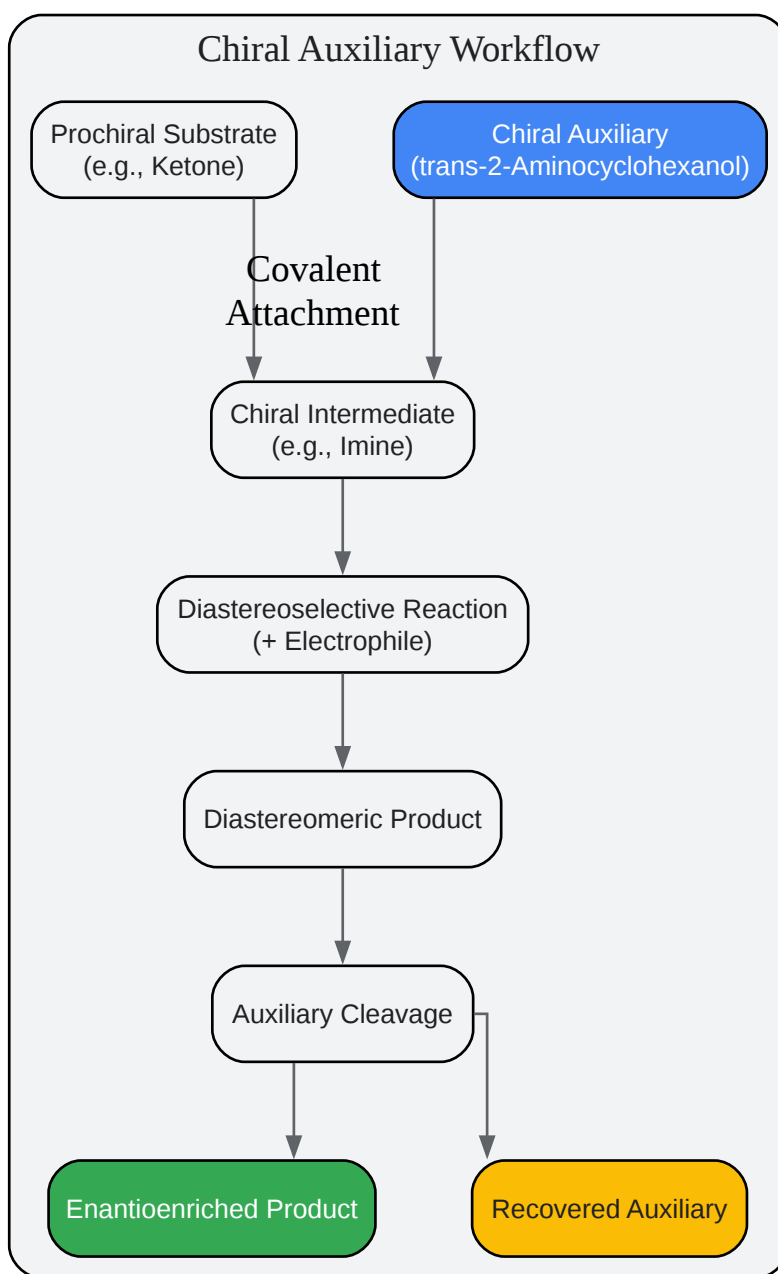
## Principles and Applications in Asymmetric Synthesis

The strategic value of trans-2-aminocyclohexanol lies in its ability to impart chirality during a chemical reaction, functioning either directly as a chiral auxiliary or as a foundational element

for a more complex chiral ligand.[8]

## 2.1. The Chiral Auxiliary Paradigm

A chiral auxiliary is a stereogenic unit that is temporarily attached to a prochiral substrate to direct a subsequent reaction to occur with high diastereoselectivity.[9][10] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. The efficacy of the trans-2-aminocyclohexanol scaffold is derived from its ability to form a rigid, chelated intermediate that effectively blocks one face of the reactive species (e.g., an enolate), forcing an incoming electrophile to approach from the less sterically hindered face.



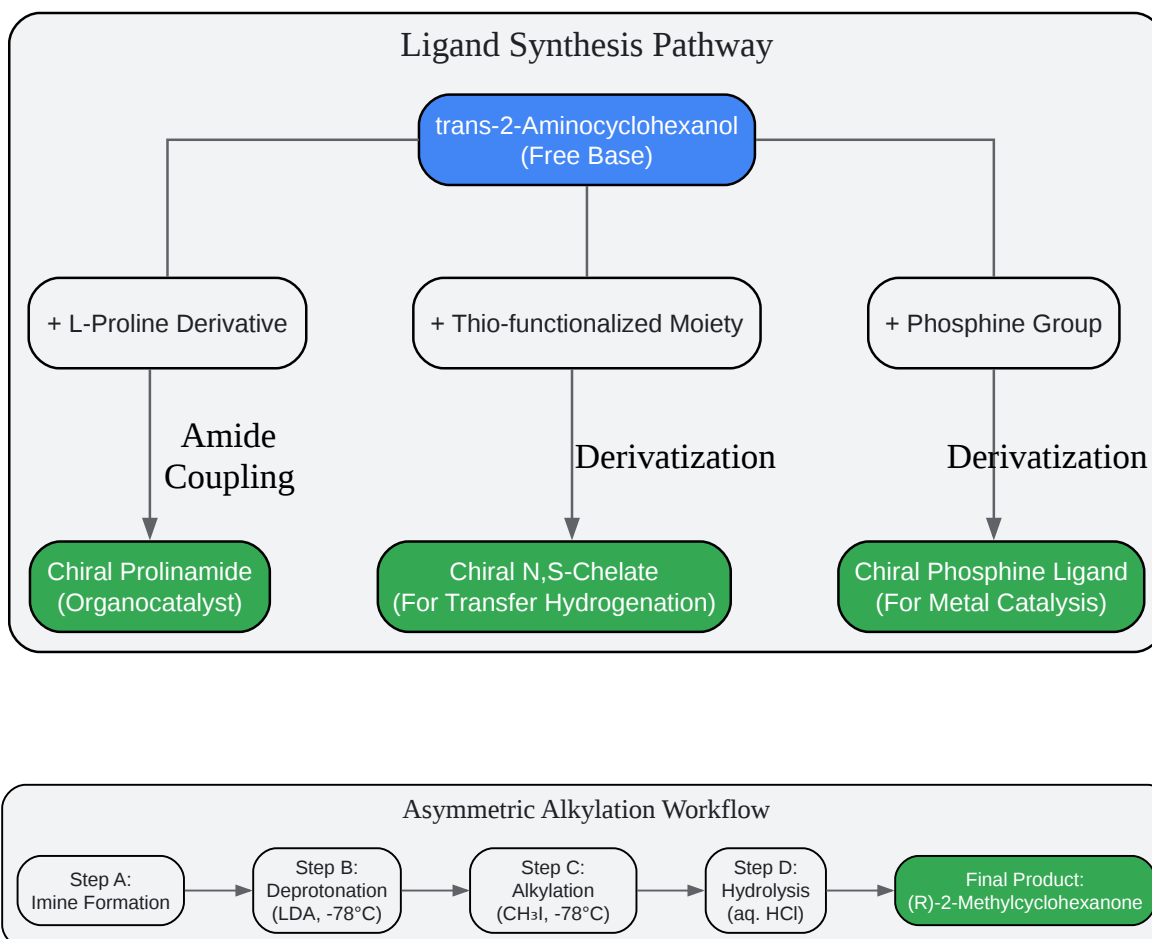
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Caption: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.

## 2.2. Precursor to Advanced Chiral Ligands

The amino and hydroxyl functionalities of trans-2-aminocyclohexanol are ideal handles for derivatization, enabling the synthesis of a diverse array of chiral ligands for both metal-catalyzed and organocatalyzed reactions.<sup>[11]</sup> For instance, reaction with L-proline can yield

prolinamide-based organocatalysts effective in asymmetric aldol reactions.[12] These derived ligands create a precisely defined chiral environment around a catalytic center, enabling high levels of enantioselectivity.



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